molecular formula C10H5ClF4O2 B15205445 3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid

3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B15205445
M. Wt: 268.59 g/mol
InChI Key: DJCGKKOBATYOTR-OWOJBTEDSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid typically involves the halogenation and fluorination of a cinnamic acid derivative. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cinnamic acids.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique halogenated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-2-fluoro-5-(trifluoromethyl)cinnamic acid is unique due to its cinnamic acid backbone, which imparts distinct chemical properties compared to its pyridine and benzaldehyde analogs

Properties

Molecular Formula

C10H5ClF4O2

Molecular Weight

268.59 g/mol

IUPAC Name

(E)-3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H5ClF4O2/c11-7-4-6(10(13,14)15)3-5(9(7)12)1-2-8(16)17/h1-4H,(H,16,17)/b2-1+

InChI Key

DJCGKKOBATYOTR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)Cl)C(F)(F)F

Origin of Product

United States

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